molecular formula C14H16N2O2 B1284738 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 953722-90-2

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B1284738
CAS No.: 953722-90-2
M. Wt: 244.29 g/mol
InChI Key: BYXNEIGIJKUGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of a suitable isoindole precursor with an aminophenyl derivative. Common synthetic routes may include:

    Cyclization Reactions: Using cyclization reactions to form the isoindole ring system.

    Amination Reactions: Introducing the amino group through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include:

    Catalytic Processes: Utilizing catalysts to improve reaction efficiency and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors for scalable and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted isoindole derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Materials Science: As a building block for creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Modulation: Binding to and modulating the activity of specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A nitro derivative with different biological properties.

    2-(4-Hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: A hydroxy derivative with potential antioxidant activity.

Uniqueness

2-(4-Aminophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific amino group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXNEIGIJKUGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.